

# A Comparative Guide to AUZ454 and Other CDK2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AUZ 454   |           |
| Cat. No.:            | B15586746 | Get Quote |

In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a pivotal target due to its critical role in cell cycle progression. The development of selective and potent CDK2 inhibitors is a key focus for researchers in oncology and drug discovery. This guide provides a detailed comparison of AUZ454 (also known as K03861), a notable type II CDK2 inhibitor, with other prominent CDK inhibitors, supported by experimental data and detailed methodologies.

### **Introduction to AUZ454**

AUZ454 is a potent and selective type II inhibitor of CDK2.[1][2] Unlike type I inhibitors that compete directly with ATP in the active site of the kinase, type II inhibitors bind to an allosteric site, often inducing a non-active conformation of the enzyme. AUZ454 inhibits CDK2 activity by competing with the binding of its activating cyclin partners.[1][3]

# Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency (how strongly it binds to its target) and its selectivity (how well it distinguishes its target from other kinases). The following tables summarize the available quantitative data for AUZ454 and a selection of other CDK inhibitors.

Table 1: Biochemical Potency of CDK Inhibitors



| Inhibitor                   | Target              | Potency<br>(IC50/Ki/Kd in nM) | Notes                                                  |
|-----------------------------|---------------------|-------------------------------|--------------------------------------------------------|
| AUZ454 (K03861)             | CDK2 (WT)           | Kd: 50[1][2][4]               | Type II inhibitor,<br>competes with cyclin<br>binding. |
| CDK2 (C118L mutant)         | Kd: 18.6[1][2][4]   |                               |                                                        |
| CDK2 (A144C mutant)         | Kd: 15.4[1][2][4]   | _                             |                                                        |
| CDK2 (C118L/A144C mutant)   | Kd: 9.7[1][2][4]    |                               |                                                        |
| Dinaciclib (SCH<br>727965)  | CDK1                | IC50: 3[5][6][7][8]           | Potent inhibitor of multiple CDKs.                     |
| CDK2                        | IC50: 1[5][6][7][8] |                               |                                                        |
| CDK5                        | IC50: 1[5][6][7][8] | _                             |                                                        |
| CDK9                        | IC50: 4[5][6][7][8] |                               |                                                        |
| PF-06873600<br>(Ebvaciclib) | CDK2                | Ki: 0.09[9][10]               | Selective inhibitor of CDK2, CDK4, and CDK6.           |
| CDK4                        | Ki: 0.13[9]         |                               |                                                        |
| CDK6                        | Ki: 0.16[9]         |                               |                                                        |
| Ribociclib (LEE011)         | CDK4                | IC50: 10[11][12]              | Primarily a CDK4/6 inhibitor.                          |
| CDK6                        | IC50: 39[11][12]    |                               |                                                        |
| Abemaciclib<br>(LY2835219)  | CDK4                | IC50: 2                       | Highly selective CDK4/6 inhibitor.                     |
| CDK6                        | IC50: 10            |                               |                                                        |

Table 2: Cellular Activity of CDK Inhibitors in Cancer Cell Lines



| Inhibitor                       | Cell Line                          | Assay                                     | Potency (IC50 in<br>μM)     |
|---------------------------------|------------------------------------|-------------------------------------------|-----------------------------|
| AUZ454 (K03861)                 | Caki-1, ACHN                       | CCK8 Proliferation<br>Assay               | Effective at 10-20<br>μM[3] |
| Dinaciclib                      | A2780                              | DNA Replication (Thymidine Incorporation) | 0.004                       |
| PF-06873600                     | OVCAR-3                            | Proliferation                             | 0.019 - 0.045[10]           |
| Palbociclib                     | MCF-7                              | MTT Proliferation<br>Assay                | 49[13]                      |
| MDA-MB-231                      | MTT Proliferation<br>Assay         | 18[13]                                    |                             |
| MCF7-PR (Palbociclib Resistant) | MTT Proliferation<br>Assay         | 7.15[14]                                  | _                           |
| Abemaciclib                     | SNU-EP2<br>(Ependymoma)            | MTT Assay                                 | 0.82[15]                    |
| SNU-EP1203<br>(Ependymoma)      | MTT Assay                          | 0.89[15]                                  |                             |
| MCF-7                           | Cell Viability                     | 0.69[16]                                  | _                           |
| Ribociclib                      | Neuroblastoma cell lines (average) | Cytostasis                                | 0.307[17]                   |

## **Signaling Pathways and Experimental Workflows**

To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow.





CDK2 Signaling Pathway in Cell Cycle Progression









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. rndsystems.com [rndsystems.com]



- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The role of palbociclib on the alterations in CDKN2, CCNE1, E2F3, MDM2 expressions as target genes of miR-141 PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer-research-network.com [cancer-research-network.com]
- To cite this document: BenchChem. [A Comparative Guide to AUZ454 and Other CDK2 Inhibitors for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586746#auz-454-versus-other-cdk2-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com